1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane
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Overview
Description
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is an organosilicon compound with the molecular formula C({22})H({38})OSi(_{2}) This compound features a disiloxane backbone with two norbornene groups attached via ethyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane typically involves the hydrosilylation of norbornene derivatives with disiloxane compounds. A common method includes the following steps:
Hydrosilylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane can undergo various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of functional groups attached to the silicon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the silicon-hydrogen bonds.
Substitution: Halogenating agents like chlorosilanes can be used to introduce different functional groups onto the silicon atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced polymeric materials and coatings due to its ability to form cross-linked networks.
Organic Synthesis: Serves as a precursor for the preparation of other organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of silicone-based materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond to the carbon-carbon double bond of norbornene, forming a stable silicon-carbon bond. This process is crucial for the formation of cross-linked polymer networks in materials science applications.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound without the norbornene groups.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of norbornene, used in similar hydrosilylation reactions.
5-Norbornen-2-yl (ethyl)chlorodimethylsilane: A related compound with a chlorosilane functional group.
Uniqueness
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is unique due to the presence of norbornene groups, which provide additional reactivity and the ability to form cross-linked structures. This makes it particularly valuable in the synthesis of advanced materials with specific mechanical and thermal properties.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFNCCYPBVADT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38OSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404774 |
Source
|
Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198570-39-7 |
Source
|
Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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